molecular formula C12H10F3N3 B8336376 (6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yl)methylamine

(6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yl)methylamine

Cat. No.: B8336376
M. Wt: 253.22 g/mol
InChI Key: BQPUKVMIUMZBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yl)methylamine is a useful research compound. Its molecular formula is C12H10F3N3 and its molecular weight is 253.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10F3N3

Molecular Weight

253.22 g/mol

IUPAC Name

[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]methanamine

InChI

InChI=1S/C12H10F3N3/c13-12(14,15)9-3-1-8(2-4-9)11-5-10(6-16)17-7-18-11/h1-5,7H,6,16H2

InChI Key

BQPUKVMIUMZBOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=NC(=C2)CN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of solution of 6-(4-trifluoromethyl-phenyl)-pyrimidine-4-carbonitrile (1.34 g, 5.37 mmol) in ethanol (40 mL) was added 10% Pd/C (700 mg) and the reaction mixture was placed under a H2 atmosphere (55 psi) for 3 hours. The reaction mixture was filtered through a pad of celite and concentrated to provide the desired product (1.3 g, 97%). 1H NMR (400 MHz, CDCl3) δ 9.23 (d, J=1.2, 1H), 8.23 (d, J=8.1, 2H), 7.83 (s, 1H), 7.77 (d, J=8.2, 2H), 4.08 (s, 2H), 1.59 (s, 2H).
Name
6-(4-trifluoromethyl-phenyl)-pyrimidine-4-carbonitrile
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.